- Simple and convenient deoxygenation of heteroaromatic N-oxides with sodium hypophosphite, Gazzetta Chimica Italiana, 1994, 124(9), 385-6

Cas no 93-60-7 (Methyl nicotinate)

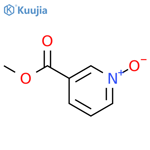

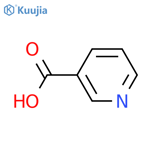

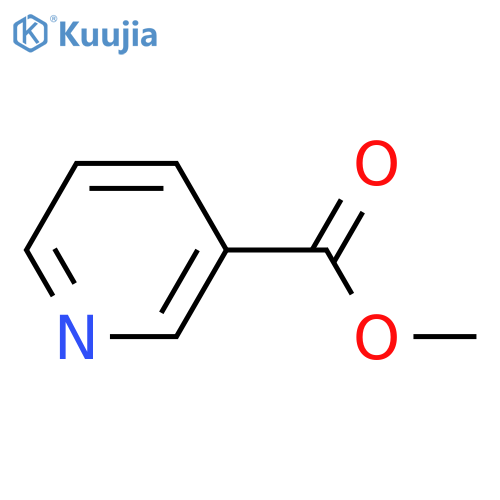

Methyl nicotinate structure

상품 이름:Methyl nicotinate

Methyl nicotinate 화학적 및 물리적 성질

이름 및 식별자

-

- Methyl nicotinate

- Methyl pyridine-3-carboxylate

- Nicotinic acid methyl ester

- 3-Picolinic acid methyl ester

- 3-methoxycarbonylpyridine

- 3-pyridinecarboxylic acid methyl ester

- FEMA 3709

- methyl 3-nicotinate

- methyl 3-pyridinecarboxylate

- Methyl nictinate

- methylnicotinicacid

- NIACIN METHYL ESTER

- Nicometh

- Nikomet

- pyridine-3-carboxylic acid methyl ester

- Methylnicotinate

- Methyl-nicotinate

- 3-Pyridinecarboxylic acid, methyl ester

- Nicotinic acid, methyl ester

- 3-(Carbomethoxy)pyridine

- Heat spray

- 3-(Methoxycarbonyl)pyridine

- m-(Methoxycarbonyl)pyridine

- 3-Picolinic acid methyl ester

- 3PyrCOOMe

- Heat spray (TN)

- FEMA No. 3709

- 3-Carbomethoxypyridine

- Methyl nicotinat

- Nicotinic acid, methyl ester (6CI, 7CI, 8CI)

- NSC 13126

- NSC 403799

- Methyl nicotinate,99%

-

- MDL: MFCD00006388

- 인치: 1S/C7H7NO2/c1-10-7(9)6-3-2-4-8-5-6/h2-5H,1H3

- InChIKey: YNBADRVTZLEFNH-UHFFFAOYSA-N

- 미소: O=C(C1C=CC=NC=1)OC

- BRN: 113951

계산된 속성

- 정밀분자량: 137.047678g/mol

- 표면전하: 0

- XLogP3: 0.8

- 수소 결합 공급체 수량: 0

- 수소 결합 수용체 수량: 3

- 회전 가능한 화학 키 수량: 2

- 동위원소 질량: 137.047678g/mol

- 단일 동위원소 질량: 137.047678g/mol

- 수소 결합 토폴로지 분자 극성 표면적: 39.2Ų

- 중원자 수량: 10

- 복잡도: 125

- 동위원소 원자 수량: 0

- 원자 구조의 중심 수량을 확정하다.: 0

- 정의되지 않은 원자 구성 센터 수: 0

- 화학 키 입체 구조의 중심 수량을 확정하다.: 0

- 불확정 화학 키 입체 중심 수량: 0

- 총 키 단위 수량: 1

- 표면전하: 0

- 상호 변형 이기종 수량: 아무것도 아니야

실험적 성질

- 색과 성상: 무색 결정체.

- 밀도: 1.2528 (rough estimate)

- 융해점: 39-42 °C

42-44 °C (lit.) - 비등점: 204 °C(lit.)

- 플래시 포인트: 화씨 온도: 204.8°f

섭씨: 96 ° c - 굴절률: 1.5323 (estimate)

- 용해도: H2O: 0.1 g/mL, clear

- 수용성: 무시할 수 있는

- PSA: 39.19000

- LogP: 0.86820

- 용해성: 물, 에탄올, 벤젠에 용해될 수 있다.

- 머크: 6100

- FEMA: 3709

Methyl nicotinate 보안 정보

-

기호:

- 제시어:경고

- 신호어:Warning

- 피해 선언: H315,H319,H335

- 경고성 성명: P261,P305+P351+P338

- 위험물 운송번호:NONH for all modes of transport

- WGK 독일:3

- 위험 범주 코드: 36/37/38

- 보안 지침: S26-S36-S37/39

- RTECS 번호:QT1925000

-

위험물 표지:

- TSCA:Yes

- 위험 용어:R36/38

- 저장 조건:0-10°C

Methyl nicotinate 세관 데이터

- 세관 번호:2936290090

- 세관 데이터:

중국 세관 번호:

2933399090개요:

2933399090. 기타 구조상 비조합 피리딘 고리를 가진 화합물.부가가치세: 17.0%. 환급률: 13.0%. 규제조건: 없음.최혜국 대우관세: 6.5%. 일반관세: 20.0%

신고 요소:

제품명,성분함량,용도,우로토핀외관,6-헥사메틸아미드외관,서명일자

요약:

2933399090. 구조물에는 수소화 여부와 관계없이 피리딘 고리가 조화되지 않은 다른 화합물이 들어 있다.부가가치세: 17.0%. 환급률: 13.0%. 최혜국 대우관세: 6.5%. 일반관세: 20.0%

Methyl nicotinate 가격추가 >>

| 기업 | No. | 상품 이름 | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM178067-500g |

Methyl nicotinate |

93-60-7 | 98% | 500g |

$86 | 2022-06-09 | |

| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce57428-100mg |

Methyl nicotinate |

93-60-7 | 98% | 100mg |

¥449.00 | 2023-09-07 | |

| abcr | AB132406-100 g |

Methyl nicotinate, 99%; . |

93-60-7 | 99% | 100g |

€59.30 | 2023-05-10 | |

| Enamine | EN300-17782-0.5g |

methyl pyridine-3-carboxylate |

93-60-7 | 95.0% | 0.5g |

$21.0 | 2025-03-21 | |

| Enamine | EN300-17782-5.0g |

methyl pyridine-3-carboxylate |

93-60-7 | 95.0% | 5.0g |

$29.0 | 2025-03-21 | |

| Enamine | EN300-17782-100.0g |

methyl pyridine-3-carboxylate |

93-60-7 | 95.0% | 100.0g |

$72.0 | 2025-03-21 | |

| Life Chemicals | F0001-2240-1g |

Methyl nicotinate |

93-60-7 | 95%+ | 1g |

$21.0 | 2023-09-07 | |

| eNovation Chemicals LLC | D379209-500g |

methyl nicotinate |

93-60-7 | 97% | 500g |

$270 | 2024-05-24 | |

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R007706-100g |

Methyl nicotinate |

93-60-7 | 99% | 100g |

¥88 | 2024-05-20 | |

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | M59203-100G |

Methyl nicotinate |

93-60-7 | 100g |

¥468.84 | 2023-11-05 |

Methyl nicotinate 합성 방법

합성회로 1

반응 조건

1.1 Reagents: Sodium hypophosphite Catalysts: Palladium Solvents: Acetic acid

참조

합성회로 2

합성회로 3

반응 조건

1.1 Reagents: Triethylamine Catalysts: Dichlorobis(ethyldiphenylphosphine)palladium (silica supported) ; 1.5 h, 0.5 MPa, 100 °C

참조

- Silica supported palladium-phosphine as a reusable catalyst for alkoxycarbonylation and aminocarbonylation of aryl and heteroaryl iodides, RSC Advances, 2015, 5(115), 94776-94785

합성회로 4

반응 조건

1.1 Reagents: Ammonium formate , Carbon Catalysts: Palladium Solvents: Methanol

참조

- Efficient deoxygenation of heteroaromatic N-oxides with ammonium formate as a catalytic hydrogen transfer agent, Synthesis, 1989, (8), 645-6

합성회로 5

반응 조건

1.1 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene Catalysts: 4H-1,2,4-Triazolium, 4-ethyl-1-methyl-, iodide (1:1) Solvents: Methanol , Tetrahydrofuran ; 2 min, rt

1.2 20 min, rt

1.2 20 min, rt

참조

- NHC-catalysed aerobic aldehyde-esterification with alcohols: no additives or cocatalysts required, Chemical Communications (Cambridge, 2013, 49(58), 6510-6512

합성회로 6

반응 조건

1.1 Reagents: Silica , Thionyl chloride ; 24 h, reflux

1.2 Reagents: Methanol Solvents: Water ; 12 h, 0 °C

1.3 Catalysts: 12-Tungstophosphoric acid ; 6 h, reflux

1.2 Reagents: Methanol Solvents: Water ; 12 h, 0 °C

1.3 Catalysts: 12-Tungstophosphoric acid ; 6 h, reflux

참조

- Efficient methyl esterification using methoxyl silica gel as a novel dehydrating reagent, Journal of the Chinese Chemical Society (Taipei, 2010, 57, 305-308

합성회로 7

합성회로 8

반응 조건

1.1 Reagents: Titanium tetrachloride , Sodium iodide Solvents: Acetonitrile

참조

- Titanium tetrachloride/sodium iodide - a novel, efficient reagent for mild reduction of the nitrogen-oxygen bond in amine N-oxides and nitrones, Chemische Berichte, 1990, 123(3), 647-8

합성회로 9

반응 조건

1.1 Reagents: 3,5-Bis(1,1-dimethylethyl) 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate Catalysts: Iridium(1+), [4,4′-bis(1,1-dimethylethyl)-2,2′-bipyridine-κN1,κN1′]bis[2-(2-pyri… Solvents: Acetonitrile ; 1.5 h, rt

참조

- Highly Chemoselective Deoxygenation Of N-Heterocyclic N-Oxides Using Hantzsch Esters As Mild Reducing Agents, Journal of Organic Chemistry, 2021, 86(3), 2876-2894

합성회로 10

반응 조건

1.1 Reagents: Dimethylphenylsilane Catalysts: Hydroxylapatite (Ca5(OH)(PO4)3) , Gold Solvents: 1,4-Dioxane ; 1 h, 1 atm, 30 °C

참조

- Preparation of pyridine compounds by deoxygenation of pyridine N-oxides using supported gold nanoparticle catalysts and silanes, Japan, , ,

합성회로 11

반응 조건

1.1 Reagents: Potassium carbonate , Oxygen Catalysts: Cobalt , 1H-Imidazolium, 3-(cyanomethyl)-1-methyl-, chloride (1:1) Solvents: Methanol ; 20 h, 1 bar, 60 °C

참조

- Heterogeneous cobalt catalysts for selective oxygenation of alcohols to aldehydes, esters and nitriles, RSC Advances, 2017, 7(3), 1498-1503

합성회로 12

반응 조건

1.1 Reagents: Acetyl chloride , Sodium iodide Solvents: Acetonitrile ; 60 min, 80 °C

1.2 Reagents: Sodium bicarbonate Solvents: Water ; pH 8

1.2 Reagents: Sodium bicarbonate Solvents: Water ; pH 8

참조

- Focus on microwave assisted halogen-halogen exchange reaction conditions on 2-halopyridines, Current Microwave Chemistry, 2014, 1(1), 75-80

합성회로 13

합성회로 14

합성회로 15

반응 조건

1.1 Reagents: Dimethylphenylsilane Catalysts: Gold (hydroxyapatite-supported nanoparticle) Solvents: 1,4-Dioxane ; 1 h, 30 °C

참조

- Highly efficient gold nanoparticle catalyzed deoxygenation of amides, sulfoxides, and pyridine N-oxides, Chemistry - A European Journal, 2011, 17(6), 1768-1772

합성회로 16

반응 조건

1.1 Reagents: Triethylamine Catalysts: Palladium diacetate , 1,1-Bis(diphenylphosphino)ferrocene Solvents: Acetonitrile ; 17 h, 160 °C

참조

- Deoxygenation of pyridine N-oxides by palladium-catalyzed transfer oxidation of trialkylamines, Synlett, 2008, (17), 2579-2582

합성회로 17

합성회로 18

반응 조건

1.1 Reagents: Trifluoroacetic anhydride , Sodium iodide Solvents: Acetonitrile

참조

- Selective and mild reduction of the nitrogen-oxygen bond in N-oxides and nitrones with the (CF3CO)2O/NaI system, Gazzetta Chimica Italiana, 1990, 120(1), 67-8

합성회로 19

합성회로 20

반응 조건

1.1 Reagents: Triethylamine Catalysts: (SP-4-3)-[1,1′-(1,8-Anthracenediyldi-4,1-phenylene)bis[1,1-diphenylphosphine-κP]… Solvents: Methanol ; 24 h, 5 bar, 130 °C; 130 °C → rt

참조

- Trans-chelating ligands in palladium-catalyzed carbonylative coupling and methoxycarbonylation of aryl halides, Journal of Organometallic Chemistry, 2009, 695(2), 260-266

합성회로 21

Methyl nicotinate Raw materials

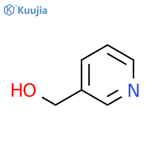

- 3-Pyridinemethanol

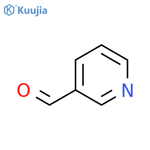

- pyridine-3-carbaldehyde

- Diazald

- Nicotinamide

- Niacin

- methyl 2-chloropyridine-3-carboxylate

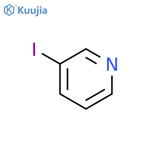

- 3-Iodopyridine

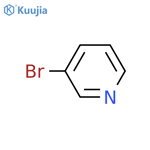

- 3-Bromopyridine

- pyridine-3-carbonitrile

- Methyl nicotinate 1-oxide

Methyl nicotinate Preparation Products

Methyl nicotinate 관련 문헌

-

Richard H. Guy,Francis C. Szoka Jr. Phys. Chem. Chem. Phys. 2011 13 5346

-

Xiangyu Wu,Ning Li,Hongde Li,Huiru Tang Analyst 2014 139 1769

-

Gui-Ying Zhu,Zhenliang Liu,Jia Wang,Xue Niu,Teng Wang,Guo-Xia Jin,Jian-Ping Ma RSC Adv. 2020 10 30650

-

Ivan A. Yakovlev,Artem A. Mikhailov,Julia A. Eremina,Lyubov S. Klyushova,Vladimir A. Nadolinny,Gennadiy A. Kostin Dalton Trans. 2021 50 13516

93-60-7 (Methyl nicotinate) 관련 제품

- 16837-38-0(Nicotinic anhydride)

- 33402-75-4(Methyl 4-methylnicotinate)

- 1796-83-4(3,4-dimethyl pyridine-3,4-dicarboxylate hydrochloride)

- 4591-56-4(Diethyl 3,5-pyridinedicarboxylate)

- 614-18-6(ethyl pyridine-3-carboxylate)

- 20826-02-2(Ethyl 5-methylnicotinate)

- 29681-45-6(methyl 5-methylpyridine-3-carboxylate)

- 4591-55-3(Dimethyl 3,5-Pyridinedicarboxylate)

- 2703-17-5(Methyl 1H-pyrrole-3-carboxylate)

- 94-44-0(Benzyl nicotinate)

추천 공급업체

Suzhou Senfeida Chemical Co., Ltd

(CAS:93-60-7)Methyl nicotinate

순결:99.9%

재다:200kg

가격 ($):문의